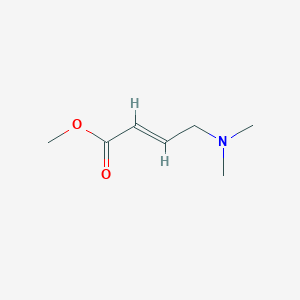

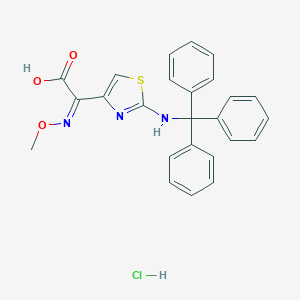

(E)-methyl 4-(dimethylamino)but-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

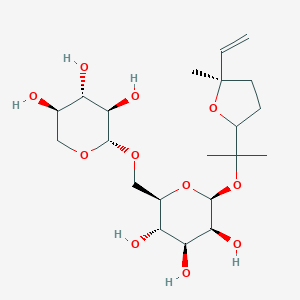

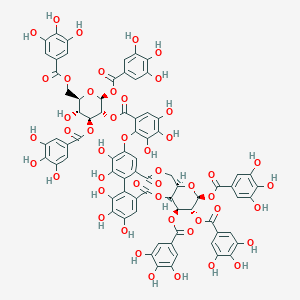

The compound "(E)-methyl 4-(dimethylamino)but-2-enoate" is a chemical entity that has been studied in the context of synthesizing multifunctional heterocyclic systems. It is related to compounds that have been prepared from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which serve as versatile synthons for the creation of various heterocyclic structures .

Synthesis Analysis

The synthesis of related compounds, such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, has been achieved from the corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are important for the preparation of polyfunctional heterocyclic systems, which include pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles .

Molecular Structure Analysis

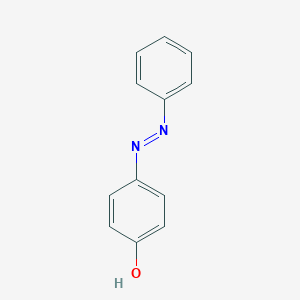

In a study related to "(E)-methyl 4-(dimethylamino)but-2-enoate", a compound with an azine moiety was synthesized and its molecular structure was characterized. The compound, 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol, was analyzed using single crystal X-ray diffraction, which provided detailed crystallographic data. This data included the crystal system, lattice parameters, and unit cell dimensions, revealing the compound's monoclinic space group and its intermolecular and intramolecular hydrogen bonding interactions .

Chemical Reactions Analysis

The research on related compounds demonstrates their utility in chemical reactions that lead to the formation of heterocyclic systems. These reactions are significant for the synthesis of various heterocycles, which are crucial in the development of pharmaceuticals and other applications. The versatility of these compounds in reactions is highlighted by their ability to form multiple heterocyclic structures .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "(E)-methyl 4-(dimethylamino)but-2-enoate" are not detailed in the provided papers, the related compound synthesized by microwave irradiation technique was characterized by IR and mass spectroscopy, confirming its structure. The crystallographic study provided insights into the compound's density and surface morphology, with SEM analysis revealing microcrystalline features . These properties are essential for understanding the behavior and potential applications of the compound in various chemical contexts.

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog have been utilized as versatile synthons for the creation of various polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, showcasing the compound's potential in complex molecular synthesis (Pizzioli et al., 1998).

Preparation of N3-Protected Heterocycles : The compound has been used as a reagent in the synthesis of N3-protected heterocycles like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and others. The process demonstrates its utility in generating a diverse range of heterocyclic compounds (Selič et al., 1997).

Synthesis of Extended π-Conjugated Materials : The compound has been involved in the synthesis of extended π-conjugated chromophores like 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium p-styrenesulfonate, which have potential applications in optoelectronic devices and material sciences (Antony et al., 2019).

Hybrid Copolymerization : The compound has been part of a "hybrid copolymerization" process involving ε-caprolactone and methyl methacrylate. This innovative approach combines vinyl polymerization and ring-opening polymerization, paving the way for the creation of new polymers with unique properties (Yang et al., 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

methyl (E)-4-(dimethylamino)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBYNORTVQSQMW-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 4-(dimethylamino)but-2-enoate | |

CAS RN |

212776-19-7 |

Source

|

| Record name | Methyl (2E)-4-(dimethylamino)-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212776197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2E)-4-(dimethylamino)-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A949DW99CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)

![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)

![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)